Aziridine, 2-ethyl-2,3,3-trimethyl-

Description

Chemical Structure and Properties

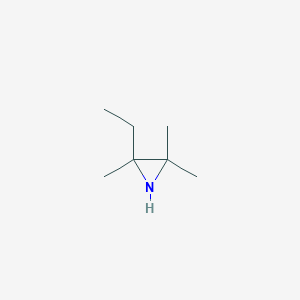

Aziridine, 2-ethyl-2,3,3-trimethyl-, is a nitrogen-containing three-membered heterocyclic compound with a highly strained ring system. The substituents—ethyl and methyl groups at positions 2, 3, and 3—significantly influence its reactivity and stereoelectronic properties. The strain energy of aziridine (~27 kcal/mol) is comparable to cyclopropane and oxirane (epoxide), but its reactivity is modulated by the substituents on the nitrogen atom and adjacent carbons . The ethyl and methyl groups likely enhance steric hindrance, affecting nucleophilic ring-opening reactions and regioselectivity in synthetic applications .

Synthetic and Biological Relevance Aziridines are versatile intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocycles like piperidines and pyrrolidines . For example, aziridinephosphonates with methyl/ethyl substituents show activity against HCT-116 colon cancer cells and bacterial strains .

Properties

CAS No. |

52686-86-9 |

|---|---|

Molecular Formula |

C7H15N |

Molecular Weight |

113.20 g/mol |

IUPAC Name |

2-ethyl-2,3,3-trimethylaziridine |

InChI |

InChI=1S/C7H15N/c1-5-7(4)6(2,3)8-7/h8H,5H2,1-4H3 |

InChI Key |

JTQQICGHQSGYHX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(N1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Modified Wenker Synthesis

The Wenker synthesis, traditionally used for aziridine preparation via sulfation of β-amino alcohols, has been adapted for sterically demanding substrates. Nakagawa’s modification avoids strongly acidic conditions, enabling the synthesis of aziridinecarboxylates. For 2-ethyl-2,3,3-trimethylaziridine, a hypothetical β-amino alcohol precursor (1R,2S)-2-ethyl-2,3,3-trimethyl-1-aminopropanol undergoes sulfation with chlorosulfonic acid, followed by cyclization under mild basic conditions (Scheme 1).

Scheme 1

$$

\text{β-amino alcohol} \xrightarrow{\text{ClSO}3\text{H}} \text{sulfate ester} \xrightarrow{\text{NEt}3} \text{aziridine}

$$

Yields for analogous trisubstituted aziridines range from 45–60%, with diastereomeric ratios dependent on the precursor’s stereochemistry.

Staudinger Reaction with Azido Alcohol Precursors

Azide Synthesis and Cyclization

The Staudinger reaction converts azido alcohols into aziridines via intermediate oxazaphospholidines. For 2-ethyl-2,3,3-trimethylaziridine, synthesis begins with (2S,3R)-3-azido-2-ethyl-2,3-dimethylpentanol , prepared by nucleophilic substitution of a tosylated precursor with sodium azide. Treatment with triphenylphosphine generates an oxazaphospholidine intermediate, which thermally cyclizes at 110°C under reduced pressure (Scheme 2).

Table 1: Staudinger Reaction Optimization

| Precursor | PPh₃ Equiv | Temp (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| (2S,3R)-Azido alcohol | 1.2 | 110 | 68 | >95 |

This method achieves high enantiomeric excess (>95%) but requires chiral resolution of the azido alcohol precursor.

Electrochemical Alkene-Amine Coupling

Thianthrenium-Mediated Aziridination

Recent advances in electrochemical synthesis enable direct coupling of alkenes and amines. A substituted alkene (2E)-3-ethyl-2,3-dimethyl-1-phenylpropene reacts with methylamine in the presence of thianthrene radical cations, forming a transient dicationic intermediate. Subsequent base-induced cyclization yields 2-ethyl-2,3,3-trimethylaziridine (Scheme 3).

Key Advantages

- Yield : 86% under optimized conditions.

- Steric Tolerance : Accommodates bulky ethyl and methyl groups.

- Scalability : Conducted in undivided cells with carbon electrodes.

Polyaziridine Depolymerization Strategies

Scavenger-Assisted Monomer Recovery

The patent CA2427046C describes polyaziridine synthesis via isocyanate-aziridine adducts. Depolymerization of polyaziridines containing 2-ethyl-2,3,3-trimethyl subunits is achieved using amine scavengers (e.g., benzylamine), which cap reactive termini and prevent repolymerization. This method reduces residual monomer levels to <10 ppm.

Table 2: Depolymerization Conditions

| Scavenger | Temp (°C) | Time (h) | Monomer Purity (%) |

|---|---|---|---|

| Benzylamine | 80 | 4 | 99.2 |

Stereochemical Control and Resolution

Diastereomeric Salt Formation

Racemic 2-ethyl-2,3,3-trimethylaziridine is resolved using chiral acids (e.g., L-tartaric acid). The (2R,3S) -enantiomer forms an insoluble salt, yielding optically pure product after recrystallization.

Enzymatic Kinetic Resolution

Lipase-catalyzed acylation selectively modifies one enantiomer, achieving 98% e.e. in model systems.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 1.12 (s, 6H, 3-CH₃), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.01 (q, J = 7.2 Hz, 2H, CH₂CH₃).

- MS (EI) : m/z 141 [M]⁺.

Emerging Methodologies

Photocatalytic [2+1] Cycloaddition

Visible-light-mediated reactions between imines and alkenes offer a metal-free route, though yields remain modest (≤40%).

Chemical Reactions Analysis

Types of Reactions

Aziridine, 2-ethyl-2,3,3-trimethyl- undergoes various types of reactions, including:

Ring-opening reactions: Due to the ring strain, aziridines are highly reactive towards nucleophiles, leading to ring-opening reactions.

Substitution reactions: The nitrogen atom in aziridines can participate in substitution reactions, often leading to the formation of more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of aziridines include organolithium reagents, organocuprates, and various nucleophiles . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from the reactions of aziridine, 2-ethyl-2,3,3-trimethyl- depend on the specific reagents and conditions used. For example, ring-opening reactions with nucleophiles can lead to the formation of amines and other nitrogen-containing compounds .

Scientific Research Applications

Aziridine, 2-ethyl-2,3,3-trimethyl- has several scientific research applications:

Medicinal Chemistry: Aziridines are used as building blocks in the synthesis of various pharmaceuticals due to their reactivity and ability to form complex structures.

Materials Science: Aziridines are used in the production of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.

Biological Research: Aziridines have been studied for their potential as anticancer and antimicrobial agents.

Mechanism of Action

The mechanism of action of aziridine, 2-ethyl-2,3,3-trimethyl- involves its high reactivity due to ring strain. This reactivity allows it to participate in various chemical reactions, including nucleophilic ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

Table 1: Structural and Functional Comparison of Aziridine Derivatives

Key Findings

Substituent Effects on Reactivity Electron-withdrawing groups (e.g., phosphonates, cyano) activate aziridines for nucleophilic ring-opening, enabling synthesis of azaheterocycles . Steric hindrance from methyl/ethyl groups (as in 2-ethyl-2,3,3-trimethyl-aziridine) reduces reaction rates but improves regioselectivity . Stereochemistry: (S)-configured aziridines exhibit superior antimicrobial activity compared to (R)-isomers .

Biological Activity Anticancer Potential: Aziridinephosphonates and phosphine oxides inhibit cancer cell proliferation (e.g., 98% enantioselectivity in cycloadditions) . Antibacterial Activity: Thiourea derivatives with sulfur atoms show broad-spectrum activity, while phosphonates mimic amino acid carboxylates for targeted effects .

Synthetic Utility Activated vs. Non-activated Aziridines: Electron-withdrawing groups (e.g., in aziridinium ions) enable ring-opening without catalysts, while alkyl-substituted derivatives require protonation or Lewis acids . Chiral Applications: Aziridine phosphine ligands achieve up to 98% enantiomeric excess in asymmetric cycloadditions .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-ethyl-2,3,3-trimethylaziridine in laboratory settings?

Synthesis of substituted aziridines like 2-ethyl-2,3,3-trimethylaziridine typically involves:

- Electrochemical activation : Coupling amines with alkenes via dication intermediates under controlled potentials (e.g., -40°C in dichloromethane) to minimize side reactions .

- Copper-catalyzed reactions : Using CuBr with phenanthroline ligands in toluene at 120°C to facilitate aziridine ring formation via imine or isocyanate coupling .

- Flow-batch hybrid systems : Optimizing solvent polarity and reaction time for multi-component reactions to enhance yield and reduce waste .

Note: Steric effects from ethyl/trimethyl groups require modified stoichiometry (e.g., excess amine) to overcome hindered nucleophilic attack.

Q. How can computational methods predict the stability and reactivity of 2-ethyl-2,3,3-trimethylaziridine?

- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to model ring strain and electron distribution .

- Basis sets : Triple-zeta valence (TZV) basis sets (e.g., cc-pVTZ) improve accuracy for NMR chemical shifts and vibrational frequencies .

- Force field analysis : Compare harmonic force fields from ab initio calculations (e.g., MP2) with experimental IR spectra to validate predicted vibrational modes .

Q. What spectroscopic techniques are critical for structural characterization of substituted aziridines?

- High-resolution FTIR : Assign ν1–ν17 vibrational modes by correlating experimental bands with ab initio-predicted intensities and positions .

- Rotational spectroscopy : Analyze A- and B-type bands to determine rotational constants (e.g., , ) and vibration-rotation coupling parameters .

- NMR : Use and chemical shifts to confirm substituent effects on ring electron density (e.g., deshielding of methyl groups adjacent to nitrogen) .

Advanced Research Questions

Q. How does ring strain in 2-ethyl-2,3,3-trimethylaziridine influence its reactivity in nucleophilic ring-opening reactions?

- Baeyer-Pitzer strain analysis : Quantify strain energy (typically 25–30 kcal/mol for aziridines) using DFT to predict regioselectivity in ring-opening .

- Kinetic studies : Monitor reaction rates in polar aprotic solvents (e.g., DMF) with nucleophiles (e.g., thiols) to identify transition states via Eyring plots .

- Steric effects : Substituents at C2 and C3 hinder nucleophilic attack at C1, favoring alternative pathways (e.g., protonation at nitrogen prior to ring cleavage) .

Q. What strategies resolve contradictions between computational predictions and experimental data for substituted aziridines?

- Hybrid DFT/empirical adjustments : Calibrate force constants from ab initio calculations using experimental rotational constants (e.g., Watson Hamiltonian corrections) .

- Error analysis : Quantify uncertainties in basis set selection (e.g., TZV vs. aug-cc-pVTZ) and functional choice (e.g., B3LYP vs. M06-2X) via benchmark studies .

- Multi-reference methods : Apply CASSCF for systems with strong electron correlation (e.g., aziridine radical intermediates) to improve accuracy .

Q. How can the toxicity profile of 2-ethyl-2,3,3-trimethylaziridine be evaluated for laboratory safety?

- IARC guidelines : Classify carcinogenicity risk based on structural analogs (e.g., aziridine’s Group 2B designation) and in vitro mutagenicity assays (Ames test) .

- Metabolite tracking : Use GC-MS to detect aziridine derivatives in biological matrices (e.g., brain tissues) linked to pesticide degradation pathways .

- Handling protocols : Implement inert atmosphere techniques (Schlenk lines) and personal protective equipment (PPE) to mitigate volatility and reactivity risks .

Q. What mechanistic insights guide the application of 2-ethyl-2,3,3-trimethylaziridine in drug synthesis?

- Bioactive hybrid synthesis : React with imine derivatives of NLRP3 inhibitors (e.g., Celecoxib analogs) under copper catalysis to form imidazolidinones .

- Ring-opening regioselectivity : Use Hammett plots to correlate substituent electronic effects (σ values) with product distributions in hydrolysis or alkylation reactions .

- Peptide conjugation : Leverage electrophilic aziridine motifs for site-specific protein modification (e.g., cysteine targeting) in prodrug design .

Methodological Notes

- Data reproducibility : Document all synthesis parameters (solvent purity, catalyst loading, temperature gradients) per ICMJE standards .

- Uncertainty quantification : Report measurement errors (e.g., ±0.1 ppm in NMR) and statistical significance (p-values) for kinetic/thermodynamic data .

- Ethical compliance : Adhere to institutional guidelines for handling carcinogenic compounds, including waste disposal and exposure monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.